Quinabactin

Description

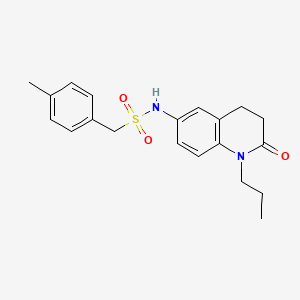

Structure

3D Structure

Properties

IUPAC Name |

1-(4-methylphenyl)-N-(2-oxo-1-propyl-3,4-dihydroquinolin-6-yl)methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O3S/c1-3-12-22-19-10-9-18(13-17(19)8-11-20(22)23)21-26(24,25)14-16-6-4-15(2)5-7-16/h4-7,9-10,13,21H,3,8,11-12,14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVHKSUMLZQXFPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)CC3=CC=C(C=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Discovery and Synthesis of Quinabactin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinabactin is a synthetic sulfonamide that has emerged as a potent and selective agonist of the abscisic acid (ABA) signaling pathway.[1] It preferentially activates dimeric PYR/PYL/RCAR receptors, key components in plant stress responses, thereby mimicking the natural effects of ABA.[1][2] This technical guide provides an in-depth overview of the discovery, synthesis, and mechanism of action of Quinabactin. It includes detailed experimental protocols for key bioassays, a comprehensive summary of its quantitative activity, and visualizations of the relevant biological pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers in plant biology, agrochemical development, and drug discovery.

Discovery of Quinabactin

Quinabactin, also known as ABA mimic 1 (AM1), was identified through a high-throughput chemical screen designed to find novel agonists of the ABA signaling pathway.[3] The screening process utilized a yeast two-hybrid system and AlphaScreen technology to identify small molecules that could promote the interaction between ABA receptors and type 2C protein phosphatases (PP2Cs), a critical step in initiating the ABA signaling cascade.[3]

Unlike the natural hormone ABA, which can be expensive and unstable, Quinabactin offers a more stable and cost-effective tool for studying and manipulating plant stress responses. Its discovery highlighted the potential of chemical genetics to identify novel compounds that can modulate fundamental biological processes in plants.

Chemical Synthesis of Quinabactin

Quinabactin is chemically known as N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)-1-p-tolylmethanesulfonamide. While the seminal publication by Okamoto et al. (2013) does not provide a detailed synthesis protocol, the synthesis can be conceptually broken down into the formation of the tetrahydroquinoline core, followed by sulfonylation. The following is a generalized synthetic scheme based on standard organic chemistry principles.

Conceptual Synthesis Workflow:

References

- 1. Estimation of Stomatal Aperture in Arabidopsis thaliana Using Silicone Rubber Imprints [pubmed.ncbi.nlm.nih.gov]

- 2. Stomatal Bioassay in Arabidopsis Leaves [bio-protocol.org]

- 3. Inhibition of Type 2C Protein Phosphatases by ABA Receptors in Abscisic Acid-Mediated Plant Stress Responses - PubMed [pubmed.ncbi.nlm.nih.gov]

Unlocking Plant Stress Tolerance: A Technical Guide to the Structural Basis of Quinabactin-Receptor Binding

For Immediate Release

A deep dive into the molecular interactions governing the potent plant drought tolerance agent, Quinabactin, and its target receptors. This technical guide offers researchers, scientists, and drug development professionals a comprehensive overview of the structural features of Quinabactin that are critical for its binding to the PYR/PYL/RCAR family of abscisic acid (ABA) receptors. This document provides a detailed examination of the binding affinities, key amino acid interactions, and the downstream signaling cascade, supported by structured data, detailed experimental protocols, and visual diagrams.

Executive Summary

Quinabactin (QAB), a synthetic sulfonamide, has emerged as a potent agonist of the abscisic acid (ABA) signaling pathway, offering a promising avenue for enhancing drought tolerance in plants. Its efficacy lies in its ability to selectively bind to and activate a subset of the PYR/PYL/RCAR family of ABA receptors, primarily the dimeric members. This interaction mimics the natural hormone ABA, initiating a signaling cascade that leads to stomatal closure, reduced water loss, and ultimately, enhanced plant resilience to water stress. This guide elucidates the precise structural determinants of this crucial molecular recognition, providing a foundational resource for the rational design of next-generation agrochemicals.

Quinabactin-Receptor Binding Affinity

Quinabactin exhibits preferential activation of the dimeric ABA receptors, namely PYR1, PYL1, and PYL2, displaying submicromolar efficacy. The inhibitory concentration (IC50) values, which represent the concentration of Quinabactin required to achieve 50% inhibition of the phosphatase activity of HAB1 in the presence of the receptor, quantify this binding and activation.

| Receptor | Quinabactin IC50 (nM)[1] | ABA IC50 (nM)[1] |

| PYR1 | 250 | 750 |

| PYL1 | 250 | 1000 |

| PYL2 | 750 | 1000 |

| PYL3 | 750 | Not available |

| PYL5 | 750 | 2500 |

Table 1: IC50 values of Quinabactin and ABA for the inhibition of HAB1 phosphatase activity in the presence of various PYR/PYL receptors. Data sourced from Okamoto et al., 2013.

Structural Features of the Quinabactin-PYL2-HAB1 Complex

The crystal structure of the PYL2-Quinabactin-HAB1 ternary complex (PDB ID: 4LA7), resolved at 1.98 Å, provides critical insights into the molecular basis of Quinabactin's agonist activity.[2][3] A key structural feature is the formation of a hydrogen bond between Quinabactin and the "lock" hydrogen bond network of the receptor/PP2C complex, a feature absent in complexes with the weaker agonist, pyrabactin.[1]

Key Amino Acid Interactions:

Analysis of the PDB structure reveals several key amino acid residues within the PYL2 binding pocket that form direct interactions with Quinabactin. These interactions are crucial for stabilizing the ligand in an active conformation.

| PYL2 Residue | Quinabactin Atom | Interaction Type |

| Arg87 | Sulfonamide Oxygen | Hydrogen Bond |

| Ser111 | Naphthyl Ring | van der Waals |

| Leu112 | Naphthyl Ring | van der Waals |

| Phe160 | Benzyl Ring | van der Waals |

| Val163 | Benzyl Ring | van der Waals |

| Ile165 | Benzyl Ring | van der Waals |

Table 2: Key amino acid residues in PYL2 interacting with Quinabactin, based on the analysis of PDB ID: 4LA7.

Signaling Pathway and Experimental Workflows

The binding of Quinabactin to a PYR/PYL receptor induces a conformational change in the receptor, enabling it to bind to and inhibit the activity of clade A type 2C protein phosphatases (PP2Cs), such as ABI1, ABI2, and HAB1. This inhibition relieves the negative regulation of downstream SNF1-related protein kinase 2s (SnRK2s), leading to their activation through autophosphorylation. Activated SnRK2s then phosphorylate downstream targets, including transcription factors and ion channels, ultimately resulting in the physiological responses associated with ABA signaling, such as stomatal closure and changes in gene expression.

Quinabactin signaling pathway.

The following diagrams illustrate the workflows for key experimental assays used to characterize Quinabactin-receptor interactions.

AlphaScreen Assay Workflow.

In Vitro PP2C Activity Assay Workflow.

Experimental Protocols

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)

This protocol is adapted from established methods for assessing receptor-PP2C interaction.

Materials:

-

His-tagged PYR/PYL/RCAR receptors

-

Biotinylated clade A PP2Cs (e.g., HAB1)

-

Quinabactin

-

AlphaScreen™ Histidine (Nickel Chelate) Acceptor Beads

-

Streptavidin Donor Beads

-

Assay Buffer (e.g., 25 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA)

-

384-well white opaque microplates

Procedure:

-

Reagent Preparation:

-

Prepare a dilution series of Quinabactin in Assay Buffer.

-

Dilute the His-tagged receptor and biotinylated PP2C to the desired final concentrations in Assay Buffer. A typical starting point is a 2:1 molar ratio of receptor to PP2C.

-

Prepare a slurry of Donor and Acceptor beads in Assay Buffer according to the manufacturer's instructions. Protect from light.

-

-

Assay Assembly:

-

In a 384-well plate, add the Quinabactin dilutions.

-

Add the mixture of His-tagged receptor and biotinylated PP2C to each well.

-

Incubate for 30 minutes at room temperature to allow for complex formation.

-

Add the mixture of Donor and Acceptor beads to each well.

-

-

Incubation and Detection:

-

Incubate the plate in the dark at room temperature for 1-3 hours.

-

Read the plate using an AlphaScreen-compatible plate reader, with excitation at 680 nm and emission detection between 520-620 nm.

-

-

Data Analysis:

-

Plot the AlphaScreen signal against the log of the Quinabactin concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 value, which represents the concentration of Quinabactin that produces 50% of the maximal response.

-

In Vitro PP2C Activity Assay

This colorimetric assay measures the phosphatase activity of PP2Cs by detecting the release of inorganic phosphate from a synthetic phosphopeptide substrate.

Materials:

-

Recombinant clade A PP2Cs (e.g., HAB1)

-

Recombinant PYR/PYL/RCAR receptors

-

Quinabactin

-

Phosphopeptide substrate (e.g., p-nitrophenyl phosphate (pNPP) or a specific phosphopeptide)

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

-

Malachite Green Reagent (for phosphate detection)

-

96-well clear microplates

Procedure:

-

Reaction Setup:

-

In a 96-well plate, combine the Assay Buffer, recombinant PP2C, and PYR/PYL receptor.

-

Add a dilution series of Quinabactin to the wells.

-

Pre-incubate the mixture for 15-30 minutes at room temperature to allow for receptor-ligand-phosphatase complex formation.

-

-

Enzymatic Reaction:

-

Initiate the reaction by adding the phosphopeptide substrate to each well.

-

Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes), ensuring the reaction remains in the linear range.

-

-

Detection:

-

Stop the reaction by adding the Malachite Green Reagent. This reagent will form a colored complex with the free inorganic phosphate released during the reaction.

-

Incubate for 15-20 minutes at room temperature for color development.

-

Measure the absorbance at approximately 620-650 nm using a microplate reader.

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of inorganic phosphate.

-

Convert the absorbance readings to the amount of phosphate released.

-

Plot the percentage of PP2C inhibition against the log of the Quinabactin concentration.

-

Fit the data to a dose-response curve to determine the IC50 value.

-

Conclusion

The structural and quantitative data presented in this guide provide a detailed framework for understanding the mechanism of action of Quinabactin. The preferential binding to and activation of dimeric ABA receptors, driven by specific hydrogen bonding and hydrophobic interactions within the receptor pocket, underscore the potential for structure-based design of novel and more potent agrochemicals. The detailed experimental protocols offer a practical resource for researchers aiming to further investigate and build upon these findings, ultimately contributing to the development of innovative solutions for global food security in the face of climate change.

References

- 1. Activation of dimeric ABA receptors elicits guard cell closure, ABA-regulated gene expression, and drought tolerance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rcsb.org [rcsb.org]

- 3. Activation of dimeric ABA receptors elicits guard cell closure, ABA-regulated gene expression, and drought tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]

Quinabactin's Activation of Dimeric ABA Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the mechanism of action of quinabactin, a synthetic sulfonamide ABA agonist, with a focus on its preferential activation of dimeric abscisic acid (ABA) receptors. This document provides a comprehensive overview of the quantitative data, detailed experimental protocols, and signaling pathways involved, intended to serve as a valuable resource for researchers in plant science and agrochemical development.

Introduction: The Role of ABA and its Receptors

Abscisic acid (ABA) is a critical plant hormone that regulates various aspects of plant growth, development, and stress responses, particularly in mediating tolerance to abiotic stresses like drought.[1][2] The perception of ABA is mediated by a family of soluble receptors known as the PYR/PYL/RCARs (Pyrabactin Resistance 1/PYR1-Like/Regulatory Component of ABA Receptor).[1][2] These receptors, upon binding to ABA, undergo a conformational change that enables them to interact with and inhibit a class of downstream negative regulators, the Clade A Type 2C Protein Phosphatases (PP2Cs).[1] This inhibition relieves the repression of SnRK2 (SNF1-related protein kinase 2) kinases, which then phosphorylate downstream targets to initiate a cascade of physiological responses, including stomatal closure to reduce water loss.

The PYR/PYL/RCAR family of receptors can be broadly classified into monomeric and dimeric forms. The dimeric receptors, which include PYR1, PYL1, and PYL2, are noted to have a lower intrinsic affinity for ABA compared to their monomeric counterparts. Despite this, they play a crucial role in mediating ABA responses. The synthetic ABA agonist, quinabactin, has been identified as a potent activator of ABA signaling that shows a clear preference for these dimeric receptors.

Quantitative Data: Quinabactin's Receptor Selectivity

Quinabactin's efficacy and selectivity have been quantified through in vitro receptor-mediated PP2C inhibition assays. The following tables summarize the half-maximal inhibitory concentration (IC50) values of quinabactin and ABA for the inhibition of the PP2C HAB1 by various PYR/PYL/RCAR receptors. This data clearly illustrates quinabactin's preferential activity towards the dimeric receptors PYR1, PYL1, and PYL2.

Table 1: Quinabactin IC50 Values for Dimeric ABA Receptor-Mediated HAB1 Inhibition

| Receptor (Dimeric) | Quinabactin IC50 (nM) | ABA IC50 (nM) |

| PYR1 | 130 | 1140 |

| PYL1 | 280 | 670 |

| PYL2 | 430 | 410 |

Table 2: Quinabactin IC50 Values for Monomeric ABA Receptor-Mediated HAB1 Inhibition

| Receptor (Monomeric) | Quinabactin IC50 (nM) | ABA IC50 (nM) |

| PYL3 | 550 | 120 |

| PYL4 | >10000 | 110 |

| PYL5 | 860 | 40 |

| PYL6 | >10000 | 70 |

| PYL7 | Not Determined | Not Determined |

| PYL8 | >10000 | 20 |

| PYL9 | >10000 | 20 |

| PYL10 | >10000 | 20 |

Note: IC50 values were determined using 50 nM HAB1 and 100 nM of the respective receptor. Values in red indicate that greater than 80% inhibition of HAB1 was achieved at a 10 µM compound concentration. "Not Determined" indicates that active protein could not be produced for the assay.

Signaling Pathway and Mechanism of Action

The activation of dimeric ABA receptors by quinabactin initiates a signaling cascade that closely mimics the natural ABA response, leading to downstream physiological effects such as stomatal closure and enhanced drought tolerance.

Core ABA Signaling Pathway

The binding of an agonist (ABA or quinabactin) to a PYR/PYL/RCAR receptor induces a conformational change in the receptor. This allows the receptor-agonist complex to bind to and inhibit the active site of a PP2C phosphatase. The inhibition of PP2C activity leads to the activation of SnRK2 kinases, which then phosphorylate downstream transcription factors and ion channels, ultimately resulting in the physiological response.

Structural Basis of Quinabactin's Action

The crystal structure of a PYL2-quinabactin-HAB1 ternary complex reveals the molecular basis for quinabactin's agonist activity. Quinabactin binds within the ligand-binding pocket of PYL2, inducing a "closed gate" conformation similar to that caused by ABA. A key interaction is the formation of a hydrogen bond between quinabactin and the receptor/PP2C "lock" hydrogen bond network, a feature that is absent in complexes with the less effective agonist, pyrabactin. This stable ternary complex effectively sequesters and inhibits the PP2C, allowing for robust activation of the downstream signaling pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction between quinabactin and dimeric ABA receptors.

Recombinant Protein Expression and Purification

Objective: To produce pure, active PYR/PYL/RCAR receptors and PP2C phosphatases for in vitro assays.

Methodology:

-

Cloning: The coding sequences for the desired PYR/PYL/RCAR and PP2C proteins are cloned into a bacterial expression vector, such as pET-28a, which typically adds a polyhistidine (His6) tag for purification.

-

Expression: The expression plasmids are transformed into a suitable E. coli strain (e.g., BL21(DE3)). A large-scale culture is grown at 37°C to an OD600 of 0.6-0.8. Protein expression is then induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-0.5 mM, followed by incubation at a lower temperature (e.g., 16-25°C) for several hours to overnight to improve protein solubility.

-

Lysis: Bacterial cells are harvested by centrifugation and resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF). Cells are lysed by sonication or high-pressure homogenization.

-

Purification: The lysate is clarified by centrifugation. The supernatant containing the soluble His-tagged protein is loaded onto a Ni-NTA (Nickel-Nitriloacetic Acid) affinity chromatography column. The column is washed with a wash buffer containing a low concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins. The target protein is then eluted with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

-

Further Purification (Optional): For higher purity, the eluted protein can be further purified by size-exclusion chromatography to remove aggregates and other contaminants.

-

Quality Control: The purity and concentration of the final protein preparation are assessed by SDS-PAGE and a protein concentration assay (e.g., Bradford or BCA assay).

In Vitro PP2C Phosphatase Inhibition Assay

Objective: To determine the IC50 values of quinabactin for the receptor-mediated inhibition of PP2C activity.

Methodology:

-

Reaction Setup: The assay is typically performed in a 96-well plate format. Each reaction well contains the reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT), a fixed concentration of the purified PP2C (e.g., 50 nM HAB1), and a fixed concentration of the purified PYR/PYL/RCAR receptor (e.g., 100 nM).

-

Agonist Titration: A range of concentrations of quinabactin (or ABA as a positive control) is added to the wells. A control with no agonist is also included.

-

Substrate Addition: The phosphatase reaction is initiated by the addition of a phospho-peptide substrate (e.g., RRA(phosphoT)VA).

-

Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific time, ensuring the reaction remains in the linear range.

-

Phosphate Detection: The amount of inorganic phosphate released from the substrate is quantified. A common method is the use of a malachite green-based colorimetric assay, which detects free phosphate. The absorbance is read at a specific wavelength (e.g., 620-650 nm).

-

Data Analysis: The percentage of PP2C inhibition is calculated for each quinabactin concentration relative to the no-agonist control. The IC50 value is determined by fitting the dose-response data to a suitable model using graphing software.

Yeast Two-Hybrid (Y2H) Screening

Objective: To identify small molecules, like quinabactin, that can induce the interaction between an ABA receptor and a PP2C in a cellular context.

Methodology:

-

Strain and Plasmid Construction: A yeast strain (e.g., Saccharomyces cerevisiae Y2HGold) is used that contains reporter genes (e.g., HIS3, URA3, lacZ) under the control of a GAL4 upstream activating sequence (UAS). The ABA receptor (e.g., PYR1) is cloned into a "bait" vector (e.g., pGBKT7) to create a fusion with the GAL4 DNA-binding domain (BD). The PP2C (e.g., HAB1) is cloned into a "prey" vector (e.g., pGADT7) to create a fusion with the GAL4 activation domain (AD).

-

Yeast Transformation: The bait and prey plasmids are co-transformed into the yeast host strain.

-

Screening: The transformed yeast cells are plated on a synthetic defined (SD) medium lacking tryptophan and leucine to select for cells containing both plasmids. To screen for interactions, cells are then plated on a selective medium that also lacks histidine and uracil, and contains varying concentrations of the test compound (e.g., quinabactin) dissolved in DMSO. A control plate with DMSO alone is also prepared.

-

Identification of Hits: Yeast colonies that grow on the selective medium in the presence of the compound but not in its absence indicate a compound-induced interaction between the bait and prey proteins.

-

Confirmation: Positive hits can be further confirmed by performing a β-galactosidase assay, where the development of a blue color indicates the activation of the lacZ reporter gene.

Isothermal Titration Calorimetry (ITC)

Objective: To directly measure the thermodynamic parameters (binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS)) of the interaction between quinabactin and a dimeric ABA receptor.

Methodology:

-

Sample Preparation: Purified receptor protein (e.g., PYR1) is dialyzed extensively against the ITC buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl). Quinabactin is dissolved in the same final dialysis buffer. The concentrations of both the protein and the ligand are accurately determined.

-

ITC Instrument Setup: The ITC instrument (e.g., a MicroCal iTC200) is thoroughly cleaned and equilibrated at the desired temperature (e.g., 25°C). The sample cell is loaded with the protein solution (e.g., 10-50 µM), and the injection syringe is loaded with the quinabactin solution (e.g., 100-500 µM, typically 10-fold higher than the protein concentration).

-

Titration: A series of small injections (e.g., 1-2 µL) of the quinabactin solution are made into the protein solution in the sample cell. The heat change associated with each injection is measured.

-

Data Analysis: The raw data (heat flow versus time) is integrated to obtain the heat change per injection. This is then plotted against the molar ratio of ligand to protein. The resulting binding isotherm is fitted to a suitable binding model (e.g., a one-site binding model) to determine the thermodynamic parameters.

Surface Plasmon Resonance (SPR)

Objective: To measure the real-time association (ka) and dissociation (kd) rate constants, and to determine the equilibrium dissociation constant (Kd) for the interaction between quinabactin and a dimeric ABA receptor.

Methodology:

-

Sensor Chip Preparation: A sensor chip (e.g., a CM5 chip) is activated. The purified receptor protein (e.g., PYR1) is immobilized onto the sensor surface via amine coupling. The remaining active sites are then blocked.

-

SPR Analysis: The sensor chip is placed in an SPR instrument (e.g., a Biacore). A running buffer (e.g., HBS-EP+) is flowed continuously over the sensor surface to establish a stable baseline.

-

Analyte Injection: A series of concentrations of quinabactin (the analyte) are injected over the sensor surface for a defined period (association phase), followed by a flow of running buffer (dissociation phase). The change in the refractive index at the sensor surface, which is proportional to the mass of bound analyte, is monitored in real-time and recorded as a sensorgram.

-

Data Analysis: The association and dissociation curves are fitted to a suitable kinetic model (e.g., a 1:1 Langmuir binding model) to determine the ka and kd values. The equilibrium dissociation constant (Kd) is calculated as kd/ka.

Conclusion

Quinabactin is a potent and selective agonist of dimeric ABA receptors, offering a valuable chemical tool for dissecting the roles of this receptor subclass in plant physiology. Its ability to mimic the effects of ABA in promoting drought tolerance highlights the potential for developing novel agrochemicals that can enhance crop resilience in the face of environmental stress. The experimental protocols and data presented in this guide provide a comprehensive foundation for further research into the molecular mechanisms of ABA signaling and the development of next-generation plant growth regulators.

References

- 1. Tomato PYR/PYL/RCAR abscisic acid receptors show high expression in root, differential sensitivity to the abscisic acid agonist quinabactin, and the capability to enhance plant drought resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A comprehensive two-hybrid analysis to explore the yeast protein interactome - PMC [pmc.ncbi.nlm.nih.gov]

Transcriptional Responses to Quinabactin Treatment in Plants: An In-Depth Technical Guide

Affiliation: Google Research

Abstract

Quinabactin, a synthetic sulfonamide, has emerged as a potent agonist of the plant hormone abscisic acid (ABA). It selectively activates a subset of ABA receptors, offering a valuable tool for dissecting ABA signaling and for the potential development of chemical agents to enhance plant drought tolerance. This technical guide provides a comprehensive overview of the transcriptional responses to Quinabactin treatment in plants, with a focus on the model organism Arabidopsis thaliana. It is intended for researchers, scientists, and drug development professionals in the field of plant science and agricultural biotechnology. This document details the experimental protocols for transcriptomic analysis, summarizes key quantitative data, and illustrates the underlying signaling pathways.

Introduction

Abscisic acid (ABA) is a central phytohormone that regulates numerous aspects of plant growth and development, most notably the response to abiotic stresses such as drought and salinity.[1] The core of the ABA signaling pathway consists of three main components: PYR/PYL/RCAR receptors, protein phosphatases type 2C (PP2Cs), and SNF1-related protein kinases 2 (SnRK2s).[1] In the absence of ABA, PP2Cs actively dephosphorylate and inactivate SnRK2s, thereby suppressing downstream signaling.[1] When ABA is present, it binds to the PYR/PYL/RCAR receptors, leading to the formation of a complex that inhibits PP2C activity.[1] This inhibition allows for the activation of SnRK2s, which then phosphorylate a variety of downstream targets, including transcription factors, to initiate a broad transcriptional response.[1]

Quinabactin is a synthetic ABA agonist that has been shown to preferentially activate the dimeric ABA receptors (PYR1, PYL1, and PYL2). This selective activation is sufficient to trigger a significant portion of the ABA-mediated physiological and transcriptional responses in vegetative tissues, including stomatal closure, reduced water loss, and enhanced drought tolerance. Microarray studies have revealed a strong correlation between the transcriptional profiles of plants treated with Quinabactin and those treated with ABA. This guide delves into the specifics of these transcriptional changes, providing the necessary protocols and data for researchers to further investigate and utilize Quinabactin in their work.

Quinabactin-Activated ABA Signaling Pathway

Quinabactin exerts its effects by integrating into the core ABA signaling pathway. Its preferential binding to and activation of dimeric PYR/PYL receptors is the key initiating step. The following diagram illustrates the signaling cascade triggered by Quinabactin.

Caption: Quinabactin signaling pathway in plants.

Transcriptional Reprogramming by Quinabactin

The activation of the ABA signaling pathway by Quinabactin leads to a significant reprogramming of the plant transcriptome. This response is characterized by the differential expression of hundreds of genes, many of which are known to be involved in stress tolerance.

Data Presentation: Microarray Analysis of Gene Expression

The following table summarizes the results of a microarray experiment comparing the transcriptional responses of 10-day-old Arabidopsis thaliana seedlings to treatment with 25 µM Quinabactin, 25 µM ABA, or 25 µM pyrabactin for 6 hours. The data is presented as log2 fold change relative to a DMSO control.

| Gene Locus | Gene Name | Gene Function | log2(Quinabactin/DMSO) | log2(ABA/DMSO) | log2(Pyrabactin/DMSO) |

| AT5G52310 | RD29B | Dehydration-responsive protein | 5.3 | 5.8 | 0.2 |

| AT1G02930 | KIN1 | Cold-regulated protein | 4.9 | 5.2 | 0.1 |

| AT5G66400 | RAB18 | ABA-responsive protein | 4.8 | 5.1 | 0.3 |

| AT4G34000 | DREB2A | Dehydration-responsive element-binding protein 2A | 3.5 | 3.9 | -0.1 |

| AT2G42540 | RD22 | Dehydration-responsive protein | 3.2 | 3.6 | 0.0 |

| AT3G52450 | COR47 | Cold-regulated protein | 4.1 | 4.5 | 0.2 |

| AT1G20440 | SnRK2.6 | SNF1-related protein kinase 2.6 (OST1) | 1.5 | 1.8 | 0.1 |

| AT4G25470 | P5CS1 | Delta-1-pyrroline-5-carboxylate synthetase 1 | 2.1 | 2.4 | 0.0 |

| AT1G78310 | NCED3 | 9-cis-epoxycarotenoid dioxygenase 3 | 2.9 | 3.3 | 0.1 |

| AT2G27050 | LEA14 | Late embryogenesis abundant protein | 3.8 | 4.2 | 0.2 |

Note: The values in this table are representative of the strong positive correlation observed between Quinabactin and ABA treatments (Pearson correlation coefficient r = 0.90) and the minimal correlation between pyrabactin and ABA (r = 0.12) as reported by Okamoto et al. (2013).

Experimental Protocols

Detailed and robust experimental protocols are critical for reproducible and reliable transcriptomic studies. This section provides comprehensive methodologies for both microarray and RNA-sequencing analyses of plant responses to Quinabactin treatment.

Experimental Workflow

The following diagram outlines the general workflow for conducting a transcriptomic analysis of Quinabactin-treated plants.

References

Quinabactin: A Technical Guide to its Potential in Agriculture

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinabactin, a synthetic sulfonamide, has emerged as a potent agonist of the abscisic acid (ABA) signaling pathway in plants. By mimicking the natural stress hormone ABA, Quinabactin offers a promising chemical tool to enhance plant resilience to environmental challenges, particularly drought. This technical guide provides a comprehensive overview of Quinabactin's mechanism of action, summarizes key experimental data on its physiological effects, and presents detailed protocols for its study and application. Furthermore, it visualizes the core signaling pathways and experimental workflows to facilitate a deeper understanding of its function and potential for agricultural applications. While laboratory and greenhouse studies have demonstrated significant promise, this guide also acknowledges the limited availability of extensive field trial data and the emergence of more potent analogs like Opabactin.

Introduction

Abscisic acid (ABA) is a central phytohormone that regulates various aspects of plant growth, development, and response to abiotic stresses such as drought, salinity, and cold.[1][2] A key response mediated by ABA is the closure of stomata, the microscopic pores on leaf surfaces, which reduces water loss through transpiration.[3] Harnessing the ABA signaling pathway through exogenous application of ABA or its synthetic mimics presents a compelling strategy for improving crop water use efficiency and mitigating yield losses under water-limited conditions. However, the high cost and instability of ABA have hindered its widespread agricultural use.[1]

Quinabactin [1-(4-methylphenyl)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide] was identified as a potent and selective ABA agonist that preferentially activates a subset of dimeric ABA receptors.[4] It has been shown to elicit a range of ABA-like physiological responses, including inhibition of seed germination, stomatal closure, and enhanced drought tolerance in model plants and some crop species. This guide delves into the technical details of Quinabactin's mode of action and its potential applications in agriculture.

Mechanism of Action: The ABA Signaling Pathway

Quinabactin functions by binding to and activating the PYR/PYL/RCAR family of intracellular ABA receptors. This binding event initiates a signaling cascade that ultimately leads to the physiological responses associated with ABA.

Core Signaling Cascade

The core ABA signaling pathway, as activated by Quinabactin, can be summarized in the following steps:

-

Receptor Binding: In the absence of ABA or an agonist, clade A Type 2C Protein Phosphatases (PP2Cs) are active and suppress the activity of SNF1-related protein kinases 2 (SnRK2s). Quinabactin enters the plant cell and binds to specific PYR/PYL/RCAR receptors.

-

PP2C Inhibition: The binding of Quinabactin to the receptor induces a conformational change, creating a binding site for PP2Cs. The formation of this ternary complex (Receptor-Quinabactin-PP2C) leads to the inhibition of the PP2C's phosphatase activity.

-

SnRK2 Kinase Activation: With the PP2Cs inhibited, the SnRK2 kinases are released from suppression and become activated through autophosphorylation.

-

Downstream Target Phosphorylation: Activated SnRK2s then phosphorylate a variety of downstream target proteins, including transcription factors (e.g., ABFs/AREBs) and ion channels (e.g., SLAC1) in guard cells.

-

Physiological Response: The phosphorylation of these targets leads to changes in gene expression and ion fluxes, resulting in physiological responses such as stomatal closure and the expression of stress-responsive genes.

Signaling Pathway Diagram

The following diagram illustrates the Quinabactin-mediated ABA signaling pathway.

Caption: Quinabactin-mediated ABA signaling pathway.

Quantitative Data on Quinabactin's Effects

The following tables summarize quantitative data from various studies on the effects of Quinabactin.

Table 1: In Vitro Activity of Quinabactin

| Receptor | IC50 (nM) for HAB1 Inhibition |

| PYR1 | 250 |

| PYL1 | 150 |

| PYL2 | 300 |

| PYL3 | 800 |

| PYL5 | 400 |

| Data derived from in vitro PP2C inhibition assays. |

Table 2: Physiological Effects of Quinabactin on Arabidopsis thaliana

| Parameter | Treatment | Result |

| Seed Germination | 10 µM Quinabactin | Significant inhibition |

| Stomatal Aperture | 10 µM Quinabactin | Significant reduction |

| Water Loss (detached leaves) | 25 µM Quinabactin | ~30% reduction compared to control |

| Drought Survival | 25 µM Quinabactin | Increased survival rate |

| Data represents typical results from laboratory-based assays. |

Table 3: Effect of Quinabactin on Gene Expression in Arabidopsis thaliana

| Gene | Treatment | Fold Change (vs. Control) |

| MAPKKK18 | 25 µM Quinabactin (6h) | Upregulated |

| RD29B | 25 µM Quinabactin (6h) | Upregulated |

| RAB18 | 25 µM Quinabactin (6h) | Upregulated |

| Data from quantitative RT-PCR analysis. |

Note: While Quinabactin has shown efficacy in laboratory and greenhouse settings, particularly in dicot species like Arabidopsis and soybean, its effectiveness in some major monocot crops like wheat has been reported to be limited. This has led to the development of next-generation ABA agonists such as Opabactin, which exhibits broader efficacy and higher potency.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of Quinabactin.

Proposed Synthesis of Quinabactin

While a detailed, publicly available protocol for the large-scale synthesis of Quinabactin is limited, a plausible synthetic route can be proposed based on the synthesis of similar sulfonamide and dihydroquinolinone structures. This should be considered a hypothetical protocol for research purposes.

Reaction Scheme:

Procedure:

-

Sulfonamide Formation: To a solution of 6-amino-3,4-dihydroquinolin-2(1H)-one in a suitable aprotic solvent (e.g., dichloromethane or pyridine) at 0 °C, add p-toluenesulfonyl chloride portion-wise. Allow the reaction to warm to room temperature and stir for several hours. Monitor the reaction by thin-layer chromatography (TLC). Upon completion, quench the reaction with water and extract the product with an organic solvent. Purify the crude product by column chromatography to yield N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methylbenzenesulfonamide.

-

N-Alkylation: Dissolve the product from Step 1 in a polar aprotic solvent such as dimethylformamide (DMF). Add a suitable base (e.g., sodium hydride) at 0 °C, followed by the addition of iodomethane. Allow the reaction to proceed at room temperature until completion (monitored by TLC). Work up the reaction by adding water and extracting with an organic solvent. Purify the final product, Quinabactin, by column chromatography.

Note: This is a generalized, proposed synthesis. Reaction conditions, including solvents, bases, temperatures, and reaction times, would need to be optimized.

Seed Germination Assay

This assay is used to determine the effect of Quinabactin on seed germination.

Materials:

-

Arabidopsis thaliana seeds

-

Agar plates (0.8% w/v) containing 1/2 Murashige and Skoog (MS) medium

-

Quinabactin stock solution (e.g., 10 mM in DMSO)

-

DMSO (control)

-

Sterile water

Procedure:

-

Surface sterilize Arabidopsis seeds by washing with 70% ethanol for 1 minute, followed by 50% bleach with 0.05% Triton X-100 for 10 minutes, and then rinse 5 times with sterile water.

-

Prepare agar plates containing the desired final concentrations of Quinabactin (e.g., 1 µM, 5 µM, 10 µM) by adding the appropriate volume of the stock solution to the molten agar medium before pouring the plates. Prepare control plates with an equivalent volume of DMSO.

-

Sow the sterilized seeds on the plates (approximately 50-100 seeds per plate).

-

Seal the plates with breathable tape and stratify the seeds by incubating them at 4°C in the dark for 2-3 days to synchronize germination.

-

Transfer the plates to a growth chamber with a long-day photoperiod (16 hours light / 8 hours dark) at 22°C.

-

Score germination daily for 7 days. Germination is typically defined as the emergence of the radicle.

-

Calculate the germination percentage for each treatment and time point.

Stomatal Aperture Measurement

This protocol details how to measure the effect of Quinabactin on stomatal apertures in Arabidopsis thaliana.

Materials:

-

4-week-old Arabidopsis thaliana plants

-

Microscope slides and coverslips

-

Microscope with a camera and image analysis software (e.g., ImageJ)

-

Stomatal opening buffer (10 mM MES-KOH, pH 6.15, 50 mM KCl, 10 mM CaCl2)

-

Quinabactin solution in opening buffer (e.g., 10 µM)

-

Control solution (opening buffer with DMSO)

Procedure:

-

Excise fully expanded rosette leaves from well-watered plants.

-

Float the leaves, abaxial (lower) side down, in stomatal opening buffer under light (e.g., 150 µmol m⁻² s⁻¹) for 2-3 hours to induce stomatal opening.

-

Transfer the leaves to either the Quinabactin solution or the control solution and incubate for a further 2 hours under the same conditions.

-

Carefully peel the abaxial epidermis from the treated leaves using fine-tipped forceps.

-

Immediately mount the epidermal peel in a drop of the respective treatment solution on a microscope slide and cover with a coverslip.

-

Observe the stomata under a microscope and capture images at high magnification (e.g., 400x).

-

Measure the width and length of the stomatal pore for at least 30 stomata per leaf using image analysis software.

-

Calculate the stomatal aperture (width/length ratio) and compare the values between treatments.

Plant Drought Stress Assay

This assay evaluates the ability of Quinabactin to confer drought tolerance in soil-grown plants.

Materials:

-

Arabidopsis thaliana plants (or other species of interest) grown in individual pots

-

Quinabactin solution (e.g., 25 µM in water with 0.02% Tween-20 as a surfactant)

-

Control solution (water with 0.02% Tween-20 and equivalent DMSO concentration)

Procedure:

-

Grow plants under well-watered conditions in a controlled environment for 3-4 weeks.

-

Apply the Quinabactin solution or control solution to the soil of the pots (soil drench) or by spraying onto the foliage until runoff.

-

Withhold watering from all plants to impose drought stress.

-

Monitor the plants daily and record visual phenotypes such as wilting.

-

After a set period of drought (e.g., 10-14 days), re-water the plants.

-

After a recovery period of 2-3 days, score the survival rate of the plants in each treatment group.

In Vitro PP2C Inhibition Assay

This biochemical assay measures the ability of Quinabactin to mediate the inhibition of PP2C phosphatases by ABA receptors.

Materials:

-

Recombinant PYR/PYL/RCAR receptors

-

Recombinant clade A PP2Cs (e.g., HAB1, ABI1)

-

Phosphatase substrate (e.g., p-nitrophenyl phosphate, pNPP, or a phosphopeptide)

-

Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

-

Quinabactin solutions at various concentrations

-

Microplate reader

Procedure:

-

In a 96-well plate, add the assay buffer, PP2C enzyme, and the PYR/PYL receptor.

-

Add Quinabactin at a range of final concentrations to different wells. Include a no-agonist control.

-

Pre-incubate the mixture for 15-30 minutes at room temperature to allow for complex formation.

-

Initiate the reaction by adding the phosphatase substrate.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a set time (e.g., 30-60 minutes).

-

Stop the reaction (if necessary, depending on the substrate) and measure the product formation using a microplate reader (e.g., absorbance at 405 nm for pNPP).

-

Calculate the percentage of PP2C inhibition for each Quinabactin concentration and determine the IC50 value.

Experimental Workflows and Logical Relationships

The following diagrams illustrate typical experimental workflows for studying Quinabactin.

Workflow for Screening ABA Agonists

Caption: Workflow for identifying ABA receptor agonists.

Logical Relationship for Drought Tolerance Induction

Caption: Logical flow from Quinabactin to drought tolerance.

Conclusion and Future Perspectives

Quinabactin has proven to be a valuable chemical probe for dissecting the ABA signaling pathway and has demonstrated significant potential as an agrochemical for enhancing drought tolerance. Its ability to mimic the effects of ABA in a more stable and cost-effective manner makes it an attractive candidate for further development. However, the limited efficacy of Quinabactin in certain key crops, such as wheat, has spurred the development of more potent and broadly effective analogs like Opabactin.

Future research should focus on several key areas:

-

Field Trials: Comprehensive and multi-locational field trials are necessary to validate the efficacy of Quinabactin and its analogs on a wider range of crops under real-world agricultural conditions. Quantitative data on yield, water use efficiency, and economic viability are crucial for commercial adoption.

-

Formulation and Delivery: Optimizing formulations and delivery methods for these compounds will be critical for their effective application in the field. This includes ensuring stability, uptake, and targeted delivery to the appropriate plant tissues.

-

Next-Generation Agonists: The development of even more selective and potent ABA receptor agonists, tailored to specific crops or stress conditions, remains a promising avenue for research.

-

Regulatory Approval: A thorough evaluation of the toxicological and environmental safety profiles of these compounds will be essential for gaining regulatory approval for agricultural use.

References

- 1. Game changer: New chemical keeps plants plump | UCR News | UC Riverside [news.ucr.edu]

- 2. US20030236437A1 - Process to prepare sulfonamides - Google Patents [patents.google.com]

- 3. Activation of dimeric ABA receptors elicits guard cell closure, ABA-regulated gene expression, and drought tolerance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Activation of dimeric ABA receptors elicits guard cell closure, ABA-regulated gene expression, and drought tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Quinabactin on Soybean Plants

These notes provide comprehensive protocols for the application of Quinabactin to soybean plants (Glycine max) for research purposes. The information is intended for researchers, scientists, and professionals in drug development to investigate the effects of this abscisic acid (ABA) agonist on soybean physiology, particularly in the context of drought stress.

Introduction

Quinabactin is a synthetic sulfonamide that functions as a potent agonist of the abscisic acid (ABA) receptor.[1][2] It preferentially activates dimeric ABA receptors, mimicking the natural plant hormone's role in signaling pathways related to abiotic stress responses.[1][3][4] Application of Quinabactin has been shown to induce stomatal closure, reduce water loss, and enhance drought tolerance in soybean plants. It achieves this by initiating a signaling cascade that involves the inhibition of Type 2C protein phosphatases (PP2Cs) and the subsequent activation of SnRK2 kinases, leading to downstream physiological effects.

These protocols detail methods for preparing and applying Quinabactin, as well as for assessing its impact on soybean plants.

Signaling Pathway of Quinabactin Action

The mechanism of Quinabactin action follows the established ABA signaling pathway. The process begins with Quinabactin binding to the PYR/PYL/RCAR family of receptors. This binding event stabilizes a conformation that allows the receptor to interact with and inhibit PP2C phosphatases. The inhibition of PP2Cs relieves their suppression of SnRK2 kinases, which then become active and phosphorylate downstream targets, including transcription factors and ion channels. This cascade ultimately results in physiological responses such as the closure of stomata to conserve water.

Experimental Protocols

The following are detailed protocols for applying Quinabactin to soybean plants. It is recommended to include appropriate control groups in all experiments, such as a vehicle control (e.g., a solution containing the same concentration of the solvent used to dissolve Quinabactin, such as DMSO or ethanol) and a negative control (no treatment).

This method is suitable for systemic application of Quinabactin to whole plants, particularly for assessing long-term physiological responses and drought tolerance. This protocol is adapted from studies applying exogenous ABA to soybeans.

Materials:

-

Quinabactin

-

Ethanol or Dimethyl sulfoxide (DMSO) for stock solution

-

Distilled water

-

Soybean plants grown in pots with a known soil volume

-

Graduated cylinders and beakers

Procedure:

-

Stock Solution Preparation: Prepare a concentrated stock solution of Quinabactin (e.g., 10-50 mM) by dissolving it in a minimal amount of ethanol or DMSO.

-

Working Solution Preparation:

-

Calculate the amount of stock solution needed to achieve the desired final concentration in the soil water volume. A final soil concentration of 10 µM has been shown to be effective for ABA.

-

Dilute the calculated volume of the Quinabactin stock solution with distilled water to a volume that will be readily absorbed by the soil without causing overwatering.

-

-

Application:

-

Apply the Quinabactin working solution as a soil drench to the potted soybean plants. Ensure even distribution over the soil surface.

-

Apply the solution one day prior to the initiation of experimental treatments, such as the onset of drought stress.

-

For control plants, apply an equal volume of a vehicle solution (distilled water with the same concentration of ethanol or DMSO as the treatment group).

-

-

Post-Application:

-

Maintain plants under controlled environmental conditions.

-

Initiate the desired stress treatment (e.g., withhold water) and monitor physiological parameters over time.

-

Foliar application is a direct method for applying Quinabactin to the leaves, suitable for studying rapid responses such as stomatal closure and for experiments where soil application is not feasible.

Materials:

-

Quinabactin

-

Ethanol or DMSO

-

Distilled water

-

A non-ionic surfactant (e.g., Tween 20 or Silwet L-77) to improve leaf surface coverage

-

A fine-mist spray bottle or a laboratory-grade sprayer

Procedure:

-

Stock Solution Preparation: Prepare a concentrated stock solution of Quinabactin as described in Protocol 1.

-

Working Solution Preparation:

-

Dilute the stock solution with distilled water to achieve the desired final concentration. Concentrations in the range of 10 µM to 100 µM are a reasonable starting point for optimization.

-

Add a non-ionic surfactant to the final working solution at a low concentration (e.g., 0.01% - 0.05% v/v) to reduce surface tension and ensure even spreading on the leaves.

-

-

Application:

-

Apply the solution as a fine mist to the foliage of the soybean plants until the leaves are thoroughly wet, but not to the point of excessive runoff.

-

Spray both the adaxial (upper) and abaxial (lower) leaf surfaces.

-

Application is often most effective in the early morning or late evening when stomata are more likely to be open.

-

-

Post-Application:

-

Allow the plants to dry before placing them under high light or heat to prevent leaf burn.

-

Conduct measurements at appropriate time points after application, depending on the response being studied (e.g., stomatal conductance can change within hours).

-

This in vitro method is useful for rapidly screening the effects of Quinabactin on gene expression in soybean leaves.

Materials:

-

Quinabactin

-

DMSO

-

MES buffer

-

Petri dishes or multi-well plates

-

Soybean leaves from healthy, well-watered plants

Procedure:

-

Solution Preparation: Prepare a 100 µM Quinabactin solution in a suitable buffer (e.g., MES buffer). A small amount of DMSO can be used to initially dissolve the Quinabactin.

-

Leaf Excision: Excise healthy, fully expanded soybean leaves from the plant.

-

Incubation:

-

Place the detached leaves in a petri dish or well containing the 100 µM Quinabactin solution. The petiole should be submerged.

-

For the control, incubate leaves in the buffer solution containing only DMSO.

-

Incubate the leaves for a specified period, for example, 6 hours, under controlled light and temperature conditions.

-

-

Analysis:

-

After incubation, blot the leaves dry.

-

Immediately freeze the leaf tissue in liquid nitrogen and store at -80°C until RNA extraction.

-

Analyze the expression of target genes (e.g., ABA-responsive genes like GmNAC4) using quantitative RT-PCR.

-

Experimental Workflow Diagram

The following diagram illustrates a general workflow for an experiment evaluating the effect of Quinabactin on soybean drought tolerance.

Data Presentation

The following tables summarize quantitative data on the effects of ABA agonists on soybean plants. While Table 1 uses data from an exogenous ABA study, it serves as a valuable proxy for the expected effects of Quinabactin.

Table 1: Effect of Soil-Drenched ABA (10 µM) on Soybean Physiological Parameters Under Water Stress

| Parameter | Treatment | Well-Watered | Moderate Water Deficit | Severe Water Deficit |

| Leaf Photosynthetic Rate (µmol m⁻² s⁻¹) | - ABA | 18.5 | 12.1 | 4.2 |

| + ABA | 19.2 | 14.8 | 5.9 | |

| Stomatal Conductance (mol m⁻² s⁻¹) | - ABA | 0.45 | 0.21 | 0.05 |

| + ABA | 0.48 | 0.28 | 0.08 | |

| Transpiration Rate (mmol m⁻² s⁻¹) | - ABA | 5.1 | 3.2 | 1.1 |

| + ABA | 5.3 | 3.8 | 1.5 | |

| Intrinsic Water Use Efficiency (µmol CO₂/mol H₂O) | - ABA | 40.1 | 55.2 | 38.9 |

| + ABA | 41.2 | 58.9 | 42.1 | |

| Lethal Leaf Water Potential (MPa) | - ABA | - | - | -2.8 |

| + ABA | - | - | -3.2 |

Data adapted from a study on the soybean cultivar Jindou 19. Measurements were taken at various points during a progressive soil drying experiment.

Table 2: Effect of Quinabactin on ABA-Responsive Gene Expression in Detached Soybean Leaves

| Gene | Treatment (6 hours) | Relative Expression Level (Fold Change vs. DMSO) |

| GmNAC4 | DMSO (Control) | 1.0 |

| Pyrabactin (100 µM) | ~1.5 | |

| Quinabactin (100 µM) | ~4.0 | |

| ABA (100 µM) | ~4.2 |

Data are approximate values derived from graphical representations in the source publication.

References

- 1. Growth regulators promote soybean productivity: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]

- 3. ecofarmingdaily.com [ecofarmingdaily.com]

- 4. Activation of dimeric ABA receptors elicits guard cell closure, ABA-regulated gene expression, and drought tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]

Determining Optimal Quinabactin Concentration for Experiments: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for determining the optimal concentration of Quinabactin, a synthetic abscisic acid (ABA) agonist, for various in vitro and in vivo experiments. Quinabactin is a valuable tool for studying ABA signaling and for the development of agrochemicals to enhance drought tolerance in plants.

Mechanism of Action

Quinabactin mimics natural ABA by binding to and activating dimeric PYR/PYL/RCAR ABA receptors.[1][2][3] This binding event stabilizes the receptor-PP2C (Clade A Protein Phosphatase 2C) complex, leading to the inhibition of PP2C phosphatase activity.[2][3] The inhibition of PP2Cs allows for the activation of SnRK2 (SNF1-related protein kinase 2), which in turn phosphorylates downstream targets, including transcription factors, to regulate the expression of ABA-responsive genes. This signaling cascade ultimately results in various physiological responses, such as stomatal closure to reduce water loss and enhanced tolerance to drought stress.

ABA Signaling Pathway with Quinabactin

Caption: ABA signaling pathway activated by Quinabactin.

Quantitative Data Summary

The following tables summarize the in vitro and in vivo effective concentrations of Quinabactin based on published data.

In Vitro Activity: IC50 Values for PP2C Inhibition

The half-maximal inhibitory concentration (IC50) of Quinabactin was determined for various dimeric PYR/PYL receptors in the presence of the PP2C phosphatase HAB1. Lower IC50 values indicate higher potency.

| PYR/PYL Receptor | Quinabactin IC50 (nM) vs. HAB1 |

| PYR1 | 130 |

| PYL1 | 110 |

| PYL2 | 310 |

| PYL3 | 780 |

| PYL5 | 560 |

| Data from Okamoto et al., 2013. |

In Vivo Effective Concentrations in Arabidopsis thaliana

The following concentrations have been reported to elicit significant physiological responses in Arabidopsis thaliana.

| Experimental Assay | Effective Quinabactin Concentration |

| Seed Germination Inhibition | ≥ 1 µM |

| Induction of ABA-Responsive Genes | 25 µM |

| Stomatal Closure | 25 µM |

| Drought Tolerance | 25 µM |

| Data from Okamoto et al., 2013. |

Experimental Protocols

Detailed protocols for key experiments to determine the optimal Quinabactin concentration are provided below.

Experimental Workflow Overview

Caption: General workflow for determining Quinabactin's efficacy.

In Vitro PP2C Inhibition Assay

This assay measures the ability of Quinabactin to inhibit the activity of a PP2C phosphatase in the presence of a PYR/PYL receptor.

Materials:

-

Recombinant PYR/PYL receptor protein

-

Recombinant PP2C protein (e.g., HAB1, ABI1, ABI2)

-

Quinabactin stock solution (in DMSO)

-

Phosphatase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)

-

Phosphopeptide substrate (e.g., p-nitrophenyl phosphate - pNPP)

-

96-well microplate

-

Microplate reader

Protocol:

-

Prepare a reaction mixture containing the PYR/PYL receptor (e.g., 100 nM) and the PP2C (e.g., 50 nM) in the phosphatase assay buffer.

-

Add varying concentrations of Quinabactin to the wells of the microplate. Include a DMSO-only control.

-

Add the protein mixture to the wells containing Quinabactin and incubate for 15-30 minutes at room temperature to allow for complex formation.

-

Initiate the phosphatase reaction by adding the phosphopeptide substrate (e.g., pNPP).

-

Monitor the dephosphorylation of the substrate by measuring the absorbance at the appropriate wavelength (e.g., 405 nm for pNPP) over time using a microplate reader.

-

Calculate the rate of the reaction for each Quinabactin concentration.

-

Determine the IC50 value by plotting the percent inhibition of PP2C activity against the logarithm of the Quinabactin concentration and fitting the data to a dose-response curve.

Arabidopsis Seed Germination Assay

This assay assesses the effect of Quinabactin on seed germination, which is a classic ABA-regulated process.

Materials:

-

Arabidopsis thaliana seeds (wild-type and relevant mutants)

-

Murashige and Skoog (MS) medium with 0.8% agar

-

Quinabactin stock solution (in DMSO)

-

Sterile petri dishes

-

Growth chamber

Protocol:

-

Surface sterilize Arabidopsis seeds.

-

Prepare MS agar plates containing a range of Quinabactin concentrations (e.g., 0, 0.5, 1, 2, 5, 10 µM). Ensure the final DMSO concentration is consistent across all plates and does not exceed 0.1%.

-

Sow the sterilized seeds on the plates.

-

Stratify the seeds by incubating the plates at 4°C in the dark for 2-4 days to synchronize germination.

-

Transfer the plates to a growth chamber with a long-day photoperiod (16 hours light / 8 hours dark) at 22°C.

-

Score germination, defined by the emergence of the radicle, daily for 7-10 days.

-

Calculate the germination percentage for each concentration and time point.

Stomatal Aperture Measurement

This assay directly measures the effect of Quinabactin on stomatal closure.

Materials:

-

3-4 week old Arabidopsis thaliana plants

-

Quinabactin treatment solution (e.g., 25 µM in a buffer containing 10 mM MES-KCl, pH 6.15, and 50 µM CaCl2)

-

Control solution (buffer with DMSO)

-

Microscope with a camera and image analysis software

Protocol:

-

Excise leaves from well-watered plants.

-

Float the leaves, abaxial side down, on the control solution in a petri dish and incubate under light for 2-3 hours to ensure stomata are open.

-

Replace the control solution with the Quinabactin treatment solution or fresh control solution.

-

Incubate for a defined period (e.g., 1-2 hours).

-

Mount a leaf on a microscope slide and observe the stomata on the abaxial epidermis.

-

Capture images of multiple stomata for each treatment.

-

Measure the width and length of the stomatal aperture using image analysis software (e.g., ImageJ).

-

Calculate the stomatal aperture (width/length ratio) and compare between treatments.

Drought Tolerance Assay

This assay evaluates the ability of Quinabactin to confer drought tolerance to whole plants.

Materials:

-

Arabidopsis thaliana plants (e.g., 3-4 weeks old) grown in individual pots

-

Quinabactin solution for spraying (e.g., 25-50 µM with a surfactant like 0.02% Tween-20)

-

Control solution (water with DMSO and surfactant)

Protocol:

-

Evenly spray the aerial parts of the plants with either the Quinabactin solution or the control solution.

-

Withhold water from all treated plants.

-

Monitor the plants daily and record visual signs of drought stress, such as wilting and leaf chlorosis.

-

After a set period of drought (e.g., 10-14 days), re-water the plants.

-

After 2-3 days of recovery, score the survival rate for each treatment group.

Quantitative RT-PCR (qRT-PCR) for ABA-Responsive Gene Expression

This assay quantifies the induction of ABA-responsive genes by Quinabactin.

Materials:

-

Arabidopsis thaliana seedlings (e.g., 10-14 days old) grown on MS plates or in liquid culture

-

Quinabactin treatment solution (e.g., 25 µM)

-

Control solution (DMSO)

-

Liquid nitrogen

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR master mix

-

Primers for target ABA-responsive genes (e.g., RD29B, RAB18) and a reference gene (e.g., ACTIN2)

Protocol:

-

Treat seedlings with Quinabactin or control solution for a specific duration (e.g., 3-6 hours).

-

Harvest the seedlings, flash-freeze in liquid nitrogen, and store at -80°C.

-

Extract total RNA from the samples.

-

Synthesize cDNA from the RNA.

-

Perform qRT-PCR using the synthesized cDNA, gene-specific primers, and a qPCR master mix.

-

Analyze the gene expression data using the ΔΔCt method, normalizing the expression of the target genes to the reference gene.

-

Compare the relative gene expression levels between Quinabactin-treated and control samples.

References

- 1. Activation of dimeric ABA receptors elicits guard cell closure, ABA-regulated gene expression, and drought tolerance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of Drought Tolerance Determinants by Genetic Analysis of Root Response to Drought Stress and Abscisic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Network analysis of ABA-dependent and ABA-independent drought responsive genes in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Assessing Quinabactin-Induced Stomatomal Closure

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for assessing the physiological and molecular effects of Quinabactin on stomatal closure. Quinabactin is a potent synthetic agonist of abscisic acid (ABA) that preferentially activates dimeric ABA receptors, offering a valuable tool for research in plant stress physiology and the development of novel anti-transpirants.[1][2]

Overview of Quinabactin and its Mechanism of Action

Quinabactin is a sulfonamide-based ABA mimic that has been shown to elicit guard cell closure, reduce water loss, and enhance drought tolerance in plants such as Arabidopsis thaliana and soybean.[1][2] It functions by binding to and activating a subset of the PYR/PYL/RCAR family of ABA receptors, specifically the dimeric receptors.[1] This activation leads to the inhibition of Type 2C protein phosphatases (PP2Cs), which in turn allows for the activation of SnRK2 kinases. The activated SnRK2 kinases then phosphorylate downstream targets, including ion channels in the guard cell membrane, leading to a reduction in turgor pressure and subsequent stomatal closure.

Quinabactin Signaling Pathway

References

- 1. Activation of dimeric ABA receptors elicits guard cell closure, ABA-regulated gene expression, and drought tolerance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Activation of dimeric ABA receptors elicits guard cell closure, ABA-regulated gene expression, and drought tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Using Quinabactin in Gene Expression Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Quinabactin, a selective abscisic acid (ABA) receptor agonist, in gene expression studies. Detailed protocols and data presentation are included to facilitate the design and execution of experiments aimed at understanding ABA signaling and plant stress responses.

Introduction

Quinabactin is a sulfonamide-based ABA agonist that preferentially activates dimeric ABA receptors.[1][2] Unlike the natural hormone abscisic acid (ABA), which can be unstable and expensive for large-scale applications, Quinabactin offers a potent and stable chemical tool to dissect the ABA signaling pathway and its downstream effects on gene expression.[3] Its ability to mimic ABA's physiological effects, such as inducing guard cell closure and promoting drought tolerance, makes it an invaluable compound for both basic research and the development of strategies to enhance crop resilience.[1][2] In Arabidopsis, the transcriptional responses induced by Quinabactin are highly correlated with those triggered by ABA, validating its use as a reliable ABA mimic in gene expression studies.

Mechanism of Action

Quinabactin functions by binding to soluble pyrabactin resistance1/PYR1-like/regulatory component of ABA receptors (PYR/PYL/RCAR). This binding event stabilizes a conformation of the receptor that allows it to inhibit clade A type 2C protein phosphatases (PP2Cs). The inhibition of PP2Cs leads to the activation of downstream SNF1-related protein kinases 2 (SnRK2s), which then phosphorylate and activate various transcription factors and other proteins, ultimately leading to the modulation of ABA-responsive gene expression. Quinabactin preferentially activates the dimeric members of the ABA receptor family, which are key mediators of vegetative ABA responses.

Data Presentation

The following tables summarize quantitative data from studies utilizing Quinabactin to modulate gene expression.

Table 1: Comparative Transcriptional Response in Arabidopsis thaliana Seedlings

| Treatment (25 µM for 6h) | Pearson Correlation Coefficient (r) with ABA Treatment |

| Quinabactin | 0.90 |

| Pyrabactin | 0.12 |

This data highlights the high degree of similarity between the global transcriptional responses induced by Quinabactin and ABA in wild-type Arabidopsis seedlings.

Table 2: Quinabactin-Induced Expression of ABA-Responsive Genes

| Gene | Plant Species | Treatment | Fold Change (relative to DMSO control) |

| MAPKKK18 | Arabidopsis thaliana | 25 µM Quinabactin for 6h | ~15-fold increase |

| GmNAC4 | Soybean (Glycine max) | 100 µM Quinabactin for 6h | Significant induction |

| HVA1 | Barley (Hordeum vulgare) | 100 µM Quinabactin for 6h | Significant induction |

This table provides examples of specific ABA-responsive genes that are upregulated by Quinabactin treatment in different plant species.

Experimental Protocols

The following protocols provide detailed methodologies for conducting gene expression studies using Quinabactin.

Protocol 1: Treatment of Arabidopsis thaliana Seedlings with Quinabactin for Gene Expression Analysis

This protocol describes the treatment of Arabidopsis thaliana seedlings with Quinabactin to induce the expression of ABA-responsive genes.

Materials:

-

Arabidopsis thaliana seeds (e.g., Col-0 wild type)

-

Murashige and Skoog (MS) medium including vitamins

-

Sucrose

-

Agar

-

Petri dishes (90 mm)

-

Sterile water

-

Ethanol (70%)

-

Bleach solution (e.g., 20% commercial bleach)

-

Quinabactin

-

Dimethyl sulfoxide (DMSO)

-

Growth chamber or incubator

Procedure:

-

Seed Sterilization and Germination:

-

Surface sterilize Arabidopsis seeds by washing with 70% ethanol for 1 minute, followed by a 20% bleach solution for 10 minutes.

-

Rinse the seeds 3-5 times with sterile water.

-

Suspend the sterilized seeds in 0.1% sterile agar solution and store at 4°C for 2-3 days for stratification.

-

Plate the seeds on MS agar plates (0.8% agar, 1% sucrose, pH 5.7).

-

Grow the seedlings vertically in a growth chamber under long-day conditions (16 h light / 8 h dark) at 22°C for 10 days.

-

-

Preparation of Quinabactin Solution:

-

Prepare a stock solution of Quinabactin (e.g., 25 mM) in DMSO. Store at -20°C.

-

On the day of the experiment, dilute the stock solution in liquid MS medium (containing 0.5% sucrose) to the desired final concentration (e.g., 25 µM).

-

Prepare a mock control solution with the same final concentration of DMSO in the liquid MS medium.

-

-

Seedling Treatment:

-

Carefully remove 10-day-old seedlings from the agar plates.

-

Transfer the seedlings into a Petri dish containing the Quinabactin treatment solution or the mock control solution.

-

Ensure the seedlings are fully submerged.

-

Incubate the seedlings for the desired duration (e.g., 6 hours) under the same growth conditions.

-

-

Harvesting:

-

After incubation, remove the seedlings from the solution and gently blot them dry on a paper towel.

-

Immediately freeze the tissue in liquid nitrogen.

-

Store the samples at -80°C until RNA extraction.

-

Protocol 2: Total RNA Extraction from Quinabactin-Treated Plant Tissue

This protocol outlines a general method for extracting high-quality total RNA from plant tissue, which is often rich in polysaccharides and other inhibitors.

Materials:

-

Frozen plant tissue from Protocol 1

-

Liquid nitrogen

-

Mortar and pestle (pre-chilled)

-

RNA extraction buffer (e.g., CTAB-based or TRIzol reagent)

-

Chloroform:isoamyl alcohol (24:1)

-

Isopropanol

-

Ethanol (75%, prepared with RNase-free water)

-

RNase-free water

-

Microcentrifuge tubes (RNase-free)

-

Centrifuge

Procedure:

-

Tissue Homogenization:

-

Grind the frozen plant tissue to a fine powder in a pre-chilled mortar and pestle with liquid nitrogen.

-

Transfer the frozen powder to a pre-chilled RNase-free microcentrifuge tube.

-

-

Lysis and Phase Separation:

-

Add pre-warmed RNA extraction buffer to the tissue powder and vortex vigorously.

-

Add chloroform:isoamyl alcohol, vortex, and centrifuge to separate the aqueous and organic phases.

-

-

RNA Precipitation:

-

Carefully transfer the upper aqueous phase to a new tube.

-

Add isopropanol to precipitate the RNA. Mix gently and incubate at -20°C.

-

Centrifuge to pellet the RNA.

-

-

Washing and Resuspension:

-

Discard the supernatant and wash the RNA pellet with 75% ethanol.

-

Air-dry the pellet briefly and resuspend it in RNase-free water.

-

-

Quality Control:

-

Determine the RNA concentration and purity using a spectrophotometer (A260/280 and A260/230 ratios).

-

Assess RNA integrity by running an aliquot on an agarose gel.

-

Protocol 3: Quantitative Real-Time PCR (qRT-PCR) for Analysis of ABA-Responsive Gene Expression

This protocol describes the quantification of specific ABA-responsive gene expression levels using qRT-PCR.

Materials:

-

Total RNA from Protocol 2

-

DNase I (RNase-free)

-

cDNA synthesis kit

-

Gene-specific primers for target and reference genes

-

SYBR Green qPCR master mix

-

qPCR instrument

-

qPCR plates and seals

Procedure:

-

DNase Treatment:

-

Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

-

Inactivate the DNase according to the manufacturer's protocol.

-

-

cDNA Synthesis:

-

Synthesize first-strand cDNA from the DNase-treated RNA using a cDNA synthesis kit with oligo(dT) or random primers.

-

-

Primer Design:

-

Design primers for your target ABA-responsive genes and at least one stably expressed reference gene (e.g., ACTIN2, UBQ10). Primers should span an exon-exon junction where possible to avoid amplification of any residual gDNA.

-

-

qPCR Reaction Setup:

-

Prepare the qPCR reaction mix containing SYBR Green master mix, forward and reverse primers, and diluted cDNA.

-

Set up technical replicates for each sample and gene.

-

Include no-template controls (NTCs) to check for contamination.

-

-

qPCR Cycling:

-

Perform the qPCR using a standard three-step cycling protocol (denaturation, annealing, extension).

-

Include a melt curve analysis at the end of the run to verify the specificity of the amplified product.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for each reaction.

-

Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target gene to the reference gene.

-

References

- 1. Activation of dimeric ABA receptors elicits guard cell closure, ABA-regulated gene expression, and drought tolerance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Activation of dimeric ABA receptors elicits guard cell closure, ABA-regulated gene expression, and drought tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A simple method for RNA isolation from various tissues of the tree Neolamarckia cadamba - PMC [pmc.ncbi.nlm.nih.gov]

Quinabactin Application for Enhancing Crop Drought Resistance: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinabactin is a synthetic sulfonamide that functions as a potent and selective agonist of dimeric abscisic acid (ABA) receptors.[1][2] By mimicking the natural stress hormone ABA, quinabactin activates the ABA signaling pathway, leading to a cascade of physiological responses that enhance plant tolerance to drought conditions.[3][4] This document provides detailed application notes and experimental protocols for researchers investigating the use of quinabactin to improve crop drought resistance. The information presented is intended to guide experimental design, data interpretation, and the potential development of quinabactin-based agrochemicals.

Mechanism of Action